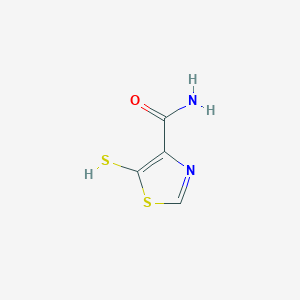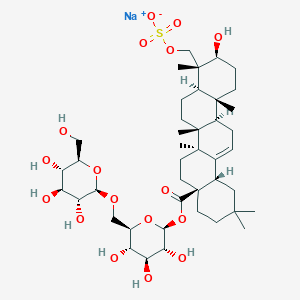
Sulfapatrinoside II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfapatrinoside II is a natural product that belongs to the family of sulfated glycosaminoglycans. It is a highly sulfated polysaccharide that is isolated from the sea cucumber, Apostichopus japonicus. Sulfapatrinoside II has gained significant attention in recent years due to its potential therapeutic properties in various diseases.
作用機序
The exact mechanism of action of sulfapatrinoside II is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways. It also inhibits the expression of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.
生化学的および生理学的効果
Sulfapatrinoside II has been shown to have several biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and reducing the infiltration of inflammatory cells. Additionally, it has anticoagulant properties by inhibiting the activation of platelets and the coagulation cascade.
実験室実験の利点と制限
One of the major advantages of using sulfapatrinoside II in lab experiments is its availability and low cost. It is also relatively easy to extract and purify. However, one of the limitations is its variability in structure and composition, which can affect its therapeutic properties. Additionally, the lack of standardized protocols for its extraction and purification can lead to inconsistencies in the results obtained from different studies.
将来の方向性
There are several future directions for the research on sulfapatrinoside II. One of the areas of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to explore its mechanism of action and its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and thrombosis. Additionally, more studies are needed to explore its potential use as an anti-inflammatory agent in various inflammatory diseases. Finally, the development of standardized protocols for its extraction and purification is necessary to ensure consistency in the results obtained from different studies.
Conclusion
In conclusion, sulfapatrinoside II is a highly sulfated polysaccharide that is extracted from the sea cucumber, Apostichopus japonicus. It has gained significant attention in recent years due to its potential therapeutic properties in various diseases. Several studies have demonstrated its anti-tumor, anti-inflammatory, and anti-coagulant properties. However, further studies are needed to explore its mechanism of action and its efficacy in different diseases. The development of standardized protocols for its extraction and purification is also necessary to ensure consistency in the results obtained from different studies.
合成法
Sulfapatrinoside II is extracted from the body wall of the sea cucumber, Apostichopus japonicus. The extraction process involves several steps, including washing, grinding, decolorization, and enzymatic hydrolysis. The extracted sulfated polysaccharide is then purified using various techniques, such as ion exchange chromatography, gel filtration chromatography, and high-performance liquid chromatography (HPLC).
科学的研究の応用
Sulfapatrinoside II has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. Several in vitro and in vivo studies have demonstrated its anti-tumor, anti-inflammatory, and anti-coagulant properties.
特性
CAS番号 |
120204-05-9 |
|---|---|
製品名 |
Sulfapatrinoside II |
分子式 |
C42H67NaO17S |
分子量 |
899 g/mol |
IUPAC名 |
sodium;[(3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-4-yl]methyl sulfate |
InChI |
InChI=1S/C42H68O17S.Na/c1-37(2)13-15-42(36(51)59-35-33(50)31(48)29(46)24(58-35)19-55-34-32(49)30(47)28(45)23(18-43)57-34)16-14-40(5)21(22(42)17-37)7-8-26-38(3)11-10-27(44)39(4,20-56-60(52,53)54)25(38)9-12-41(26,40)6;/h7,22-35,43-50H,8-20H2,1-6H3,(H,52,53,54);/q;+1/p-1/t22-,23+,24+,25+,26+,27-,28+,29+,30-,31-,32+,33+,34+,35-,38-,39-,40+,41+,42-;/m0./s1 |
InChIキー |
YSTSZADLAITNTC-JMDRHVSWSA-M |
異性体SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)COS(=O)(=O)[O-])O.[Na+] |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C.[Na+] |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C.[Na+] |
同義語 |
3 beta-hydroxyolean-12-en-28-oic acid 28-O-(beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl)-23-sulfate ester sulfapatrinoside II |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









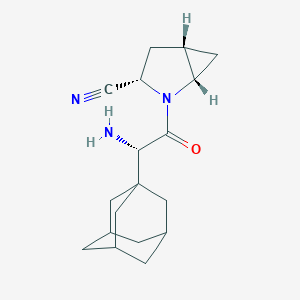
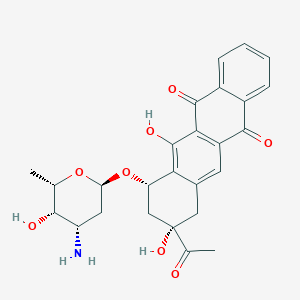
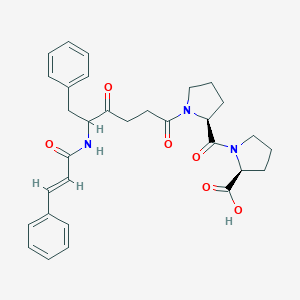
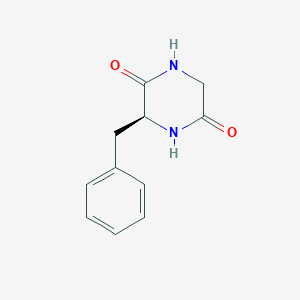
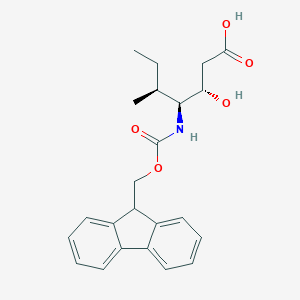
![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

